3-(2H-tetrazol-5-yl)-propionic acid
Overview
Description
3-(2H-tetrazol-5-yl)-propionic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis . The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Mode of Action
Tetrazole derivatives are known to interact with various enzymes and receptors in organisms via non-covalent interactions . This interaction can lead to a wide range of biological properties .
Biochemical Pathways
Tetrazole derivatives have been associated with a variety of biological properties, suggesting they may influence multiple pathways .
Pharmacokinetics
It has been suggested that tetrazole derivatives obey all five rules with good bioavailability . This suggests that these compounds may be well-absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Action Environment
The stability and efficacy of tetrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 3-(2H-tetrazol-5-yl)-propionic acid typically involves the formation of the tetrazole ring followed by its attachment to a propionic acid moiety. One common method for synthesizing tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. This method is favored for its simplicity, high yields, and eco-friendly nature. Industrial production methods may involve the use of triethyl orthoformate and sodium azide, or other similar reagents, to achieve the desired tetrazole structure .
Chemical Reactions Analysis
3-(2H-tetrazol-5-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Scientific Research Applications
Comparison with Similar Compounds
3-(2H-tetrazol-5-yl)-propionic acid can be compared to other tetrazole derivatives, such as:
3-(2H-tetrazol-5-yl)-benzoic acid: Similar in structure but with a benzoic acid moiety instead of propionic acid.
5-(4-chlorophenyl)-1H-tetrazole: Features a chlorophenyl group, which imparts different chemical properties.
1H-1,2,3-triazole-5-carboxylic acid: Another nitrogen-rich heterocycle with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tetrazole ring with the propionic acid moiety, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c9-4(10)2-1-3-5-7-8-6-3/h1-2H2,(H,9,10)(H,5,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTPUPJGNDJBTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NNN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100508-42-7 | |
Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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